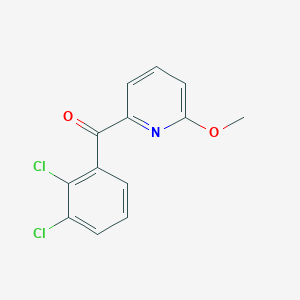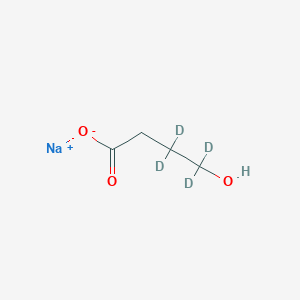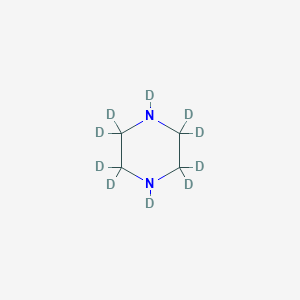
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
“6-(3,4-Dichlorophenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 6303-46-4 . It has a molecular weight of 274.54 and its IUPAC name is 6-chloro-N-(3,4-dichlorophenyl)-4-pyrimidinamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H6Cl3N3 . The InChI code for this compound is 1S/C10H6Cl3N3/c11-7-2-1-6 (3-8 (7)12)16-10-4-9 (13)14-5-15-10/h1-5H, (H,14,15,16) .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is recommended to be in a refrigerator . The compound’s water solubility is moderately soluble .
Scientific Research Applications
Synthesis and Characterization of Pyrimidine Compounds
This research synthesized and structurally characterized a pyrimidine compound, emphasizing its crystal structure and potential as an antibacterial agent. The structural details and antibacterial properties of this compound were extensively explored, suggesting its significance in medicinal chemistry and drug development (Murugavel et al., 2015).
Anticancer Potential of Pyrimidine-Thiazolidinone Derivatives
The paper focused on the design, synthesis, and evaluation of new pyrimidine derivatives clubbed with thiazolidin-4-one. The remarkable growth inhibition observed against cancer cell lines underscores the potential of these compounds as anticancer agents, highlighting the importance of pyrimidine derivatives in cancer research (Rashid et al., 2014).
Synthesis and Molecular Structure Analysis
The synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives was reported, with a focus on the molecular structure determination by single-crystal X-ray diffraction. This study contributes to the understanding of the molecular architecture of pyrimidine derivatives and their potential applications in various scientific fields (Liu et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and cell surface glycoprotein receptors , which play crucial roles in various biological processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Pharmacokinetics
It is noted that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties could impact the bioavailability of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine.
Action Environment
For instance, the compound is stored at refrigerator temperatures , suggesting that lower temperatures may be necessary for its stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFICDVHTQOFGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)



![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)


